5-Bromo-6-oxo-1-(3-phenylcyclopentyl)pyridine-3-carboxylic acid
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Overview
Description
5-Bromo-6-oxo-1-(3-phenylcyclopentyl)pyridine-3-carboxylic acid is a chemical compound with the molecular formula C₁₇H₁₆BrNO₃ and a molecular weight of 362.218 g/mol . This compound is characterized by a bromine atom at the 5th position, a keto group at the 6th position, and a 3-phenylcyclopentyl group attached to the nitrogen atom of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-oxo-1-(3-phenylcyclopentyl)pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.
Cyclopentyl Group Addition: The 3-phenylcyclopentyl group can be introduced through a Friedel-Crafts alkylation reaction using cyclopentyl precursors and a Lewis acid catalyst.
Oxidation: The keto group at the 6th position can be introduced through oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-oxo-1-(3-phenylcyclopentyl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
Oxidation Products: Compounds with additional oxygen-containing functional groups.
Reduction Products: Compounds with hydroxyl groups replacing the keto group.
Substitution Products: Compounds with various functional groups replacing the bromine atom.
Scientific Research Applications
5-Bromo-6-oxo-1-(3-phenylcyclopentyl)pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-6-oxo-1-(3-phenylcyclopentyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. Detailed studies on its molecular targets and pathways are essential to understand its effects fully.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
- 2-Methylnicotinic acid
- 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Uniqueness
5-Bromo-6-oxo-1-(3-phenylcyclopentyl)pyridine-3-carboxylic acid is unique due to its specific substitution pattern and the presence of the 3-phenylcyclopentyl group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C17H16BrNO3 |
---|---|
Molecular Weight |
362.2 g/mol |
IUPAC Name |
5-bromo-6-oxo-1-(3-phenylcyclopentyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C17H16BrNO3/c18-15-9-13(17(21)22)10-19(16(15)20)14-7-6-12(8-14)11-4-2-1-3-5-11/h1-5,9-10,12,14H,6-8H2,(H,21,22) |
InChI Key |
YAZGZLRENKNDFK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC1C2=CC=CC=C2)N3C=C(C=C(C3=O)Br)C(=O)O |
Origin of Product |
United States |
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